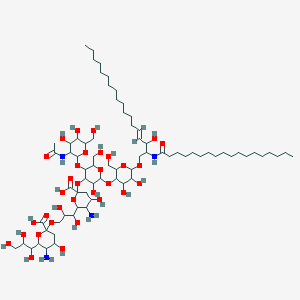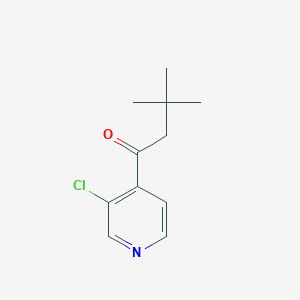
Pyrrolcarbonyltaloside
Overview
Description
Pyrrolcarbonyltaloside is a chemical compound known for its antibiotic and antiparasitic properties. It has the molecular formula C₁₁H₁₅NO₆ and a molecular weight of 257.24 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolcarbonyltaloside typically involves multi-step organic reactions. One common method includes the condensation of a pyrrole derivative with a carbonyl compound under controlled conditions. The reaction often requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to maximize yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process involves the same fundamental chemical reactions but is optimized for large-scale production. Parameters such as reaction time, temperature, and pressure are carefully controlled to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: Pyrrolcarbonyltaloside undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of an oxidizing agent, such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: this compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a functional group in the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous conditions to prevent side reactions.
Substitution: Nucleophiles such as halides or amines; reactions may require a base or acid catalyst to proceed efficiently.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Pyrrolcarbonyltaloside has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard compound for analytical methods.
Biology: The compound’s antibiotic properties make it useful in studying bacterial resistance and developing new antimicrobial agents.
Medicine: this compound is investigated for its potential therapeutic effects, particularly in treating parasitic infections.
Industry: It is employed in the formulation of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which Pyrrolcarbonyltaloside exerts its effects involves interaction with specific molecular targets. In its role as an antibiotic, it disrupts bacterial cell wall synthesis or interferes with essential metabolic pathways. As an antiparasitic agent, it may inhibit key enzymes or disrupt cellular processes critical for parasite survival.
Comparison with Similar Compounds
Pyrrolcarbonyltaloside can be compared with other similar compounds, such as:
This compound analogs: These compounds share a similar core structure but differ in functional groups, leading to variations in biological activity and chemical reactivity.
Other antibiotics: Compounds like penicillin and tetracycline also exhibit antibacterial properties but differ in their molecular targets and mechanisms of action.
Antiparasitic agents: Compounds such as ivermectin and metronidazole are used to treat parasitic infections but have distinct chemical structures and modes of action.
This compound stands out due to its dual antibiotic and antiparasitic activities, making it a versatile compound in both research and therapeutic contexts.
Properties
IUPAC Name |
(3,4,5-trihydroxy-6-methyloxan-2-yl) 1H-pyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO6/c1-5-7(13)8(14)9(15)11(17-5)18-10(16)6-3-2-4-12-6/h2-5,7-9,11-15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQHXKPPRDVOFFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC(=O)C2=CC=CN2)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl-oxido-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-YL]oxymethyl]oxan-2-YL]oxymethylimino]azanium](/img/structure/B8261855.png)

![1-[[4-[5-[(5-hydroxy-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]-2-methoxyphenoxy]phenyl]methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-5-ol](/img/structure/B8261867.png)
![2,12-dimethyl-6-methylidene-16-oxapentacyclo[10.3.2.15,8.01,11.02,8]octadecan-17-one](/img/structure/B8261875.png)
![methyl 5,6,8a-trimethyl-5-[2-(5-oxo-2H-furan-3-yl)ethyl]-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylate](/img/structure/B8261881.png)
![2-[8-(Hydroxymethyl)-4b,8-dimethyl-5,6,7,8a,9,10-hexahydrophenanthren-2-yl]propan-2-ol](/img/structure/B8261888.png)
![[(6Z)-2,4,10,11,13-pentaacetyloxy-1-benzoyloxy-3a-hydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-9-yl] pyridine-3-carboxylate](/img/structure/B8261898.png)
![8-Hydroxy-3,4,12-trimethoxy-17-methyl-17-azatetracyclo[8.4.3.01,10.02,7]heptadeca-2(7),3,5,12-tetraen-11-one](/img/structure/B8261903.png)
![Bis[1-(3-chloropyridin-4-yl)cyclohexyl]methanone](/img/structure/B8261923.png)


![Methyl 2,6-dimethyl-21-oxo-14-oxa-8-azahexacyclo[11.6.1.11,5.02,10.03,8.017,20]henicosa-13(20),17-diene-18-carboxylate](/img/structure/B8261932.png)
![[7-Hydroxy-1,5-dimethyl-8-[2-(1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,11]hexadecan-2-yl)ethyl]-6-oxabicyclo[3.2.1]octan-2-yl] acetate](/img/structure/B8261935.png)
![methyl 2,6-dimethyl-20-oxo-8-azahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylate](/img/structure/B8261936.png)
